

Cross-Species Reactivity of GPR84 Agonists: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: GPR84 agonist-1

Cat. No.: B10814916

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A detailed analysis of the differential activity of synthetic agonists on human versus mouse GPR84, providing essential data for translational research in inflammatory and metabolic diseases.

G protein-coupled receptor 84 (GPR84) has emerged as a significant therapeutic target in various inflammatory conditions, including inflammatory bowel disease, idiopathic pulmonary fibrosis, and neuroinflammatory disorders. As research progresses from preclinical models to clinical applications, understanding the cross-species reactivity of tool compounds is paramount for the accurate interpretation of experimental data and the prediction of clinical efficacy. This guide provides a comparative analysis of the activity of synthetic agonists on human and mouse GPR84 orthologs, supported by experimental data and detailed protocols. While specific cross-species reactivity data for "**GPR84 agonist-1** (Compound LY214-5)" is not publicly available, this guide utilizes data from other well-characterized synthetic agonists to illustrate the importance of such comparisons.

Ortholog Comparison: Human vs. Mouse GPR84

The human and mouse GPR84 proteins are orthologs, sharing approximately 85% amino acid sequence identity.^[1] This high degree of conservation suggests a likelihood of similar pharmacological profiles; however, subtle differences in amino acid residues within the ligand-binding pocket or allosteric sites can lead to significant variations in agonist potency and efficacy between the two species.

Comparative Agonist Activity

Significant differences in the potency of synthetic agonists have been observed between human and mouse GPR84. The following table summarizes the in vitro activity of two widely used GPR84 agonists, 6-n-octylaminouracil (6-OAU) and DL-175, in a cAMP inhibition assay using Chinese Hamster Ovary (CHO) cells stably expressing either the human or mouse receptor.

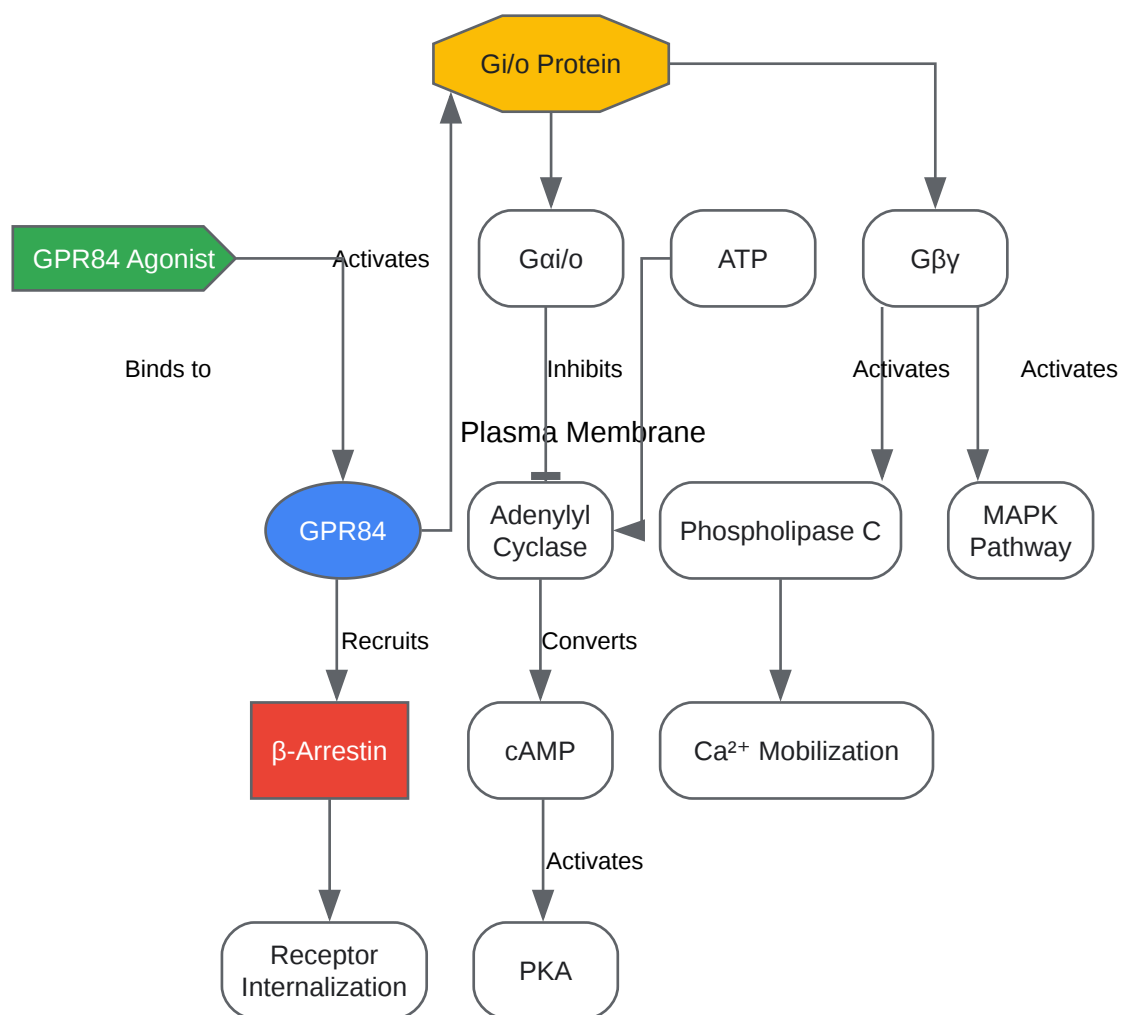
Agonist	Receptor Ortholog	EC50 (nM)	Fold Difference (Mouse/Human)
6-OAU	Human GPR84	1.1	6.0
Mouse GPR84	6.6		
DL-175	Human GPR84	1.0	1.1
Mouse GPR84	1.1		

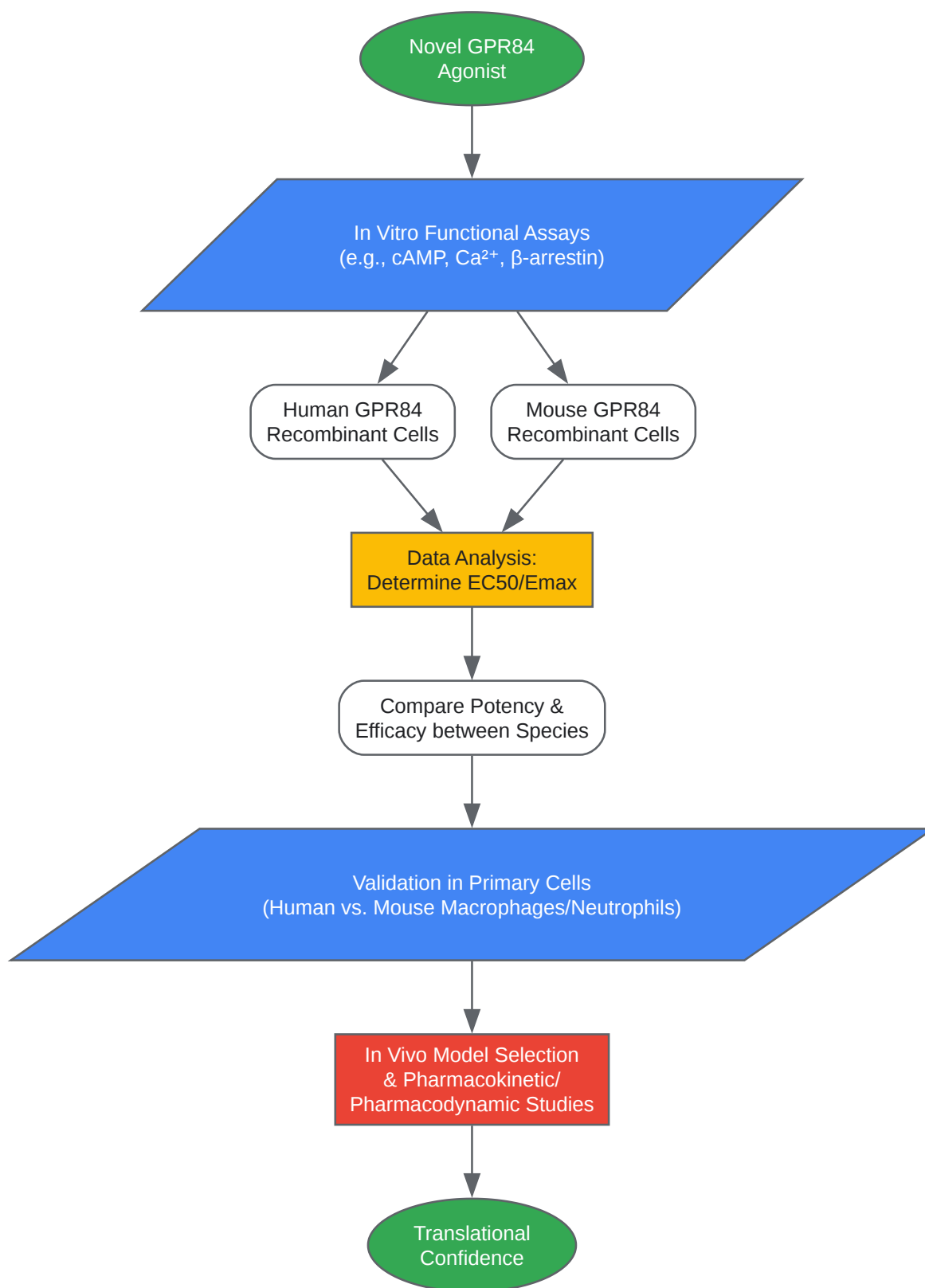
Data sourced from Lumsden et al., 2022. EC50 values represent the concentration of agonist required to elicit a half-maximal inhibition of forskolin-stimulated cAMP production.

These data highlight a notable species-dependent difference in the potency of 6-OAU, which is 6-fold less potent on the mouse GPR84 receptor compared to the human ortholog. In contrast, DL-175 exhibits nearly identical potency on both human and mouse GPR84, making it a more consistent tool for translational studies.

GPR84 Signaling Pathway

GPR84 primarily couples to the Gi/o family of G proteins. Upon agonist binding, the activated G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G $\beta\gamma$ subunits can also dissociate and activate downstream signaling cascades, such as those involving phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs). Additionally, GPR84 activation can lead to the recruitment of β -arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.





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References

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